2-((3-Fluoropyridin-2-yl)oxy)aceticacid
Description
2-((3-Fluoropyridin-2-yl)oxy)acetic acid is a fluorinated pyridine derivative characterized by a pyridine ring substituted with a fluorine atom at the 3-position and an acetic acid moiety linked via an ether bond at the 2-position. This structural configuration confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H6FNO3 |
|---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
2-(3-fluoropyridin-2-yl)oxyacetic acid |
InChI |
InChI=1S/C7H6FNO3/c8-5-2-1-3-9-7(5)12-4-6(10)11/h1-3H,4H2,(H,10,11) |
InChI Key |
SWHWFOLGPXCEDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)OCC(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The hydroxyl group of 3-fluoropyridin-2-ol undergoes deprotonation in the presence of a base, generating a phenoxide ion that displaces the chloride in chloroacetic acid. This SNAr reaction proceeds via a two-step mechanism:
-
Deprotonation :
-
Substitution :
Procedure
-
Materials :
-
3-Fluoropyridin-2-ol (1.0 equiv)
-
Chloroacetic acid (1.2 equiv)
-
Potassium carbonate (2.5 equiv)
-
Anhydrous acetonitrile (solvent)
-
-
Steps :
Yield Optimization
Palladium-Catalyzed Coupling Approach
For substrates with poor nucleophilicity, cross-coupling reactions using palladium catalysts offer an alternative. This method is advantageous when introducing the acetic acid moiety post-ether formation.
Procedure
Key Advantages
Critical Analysis of Reaction Parameters
Solvent Effects
Polar aprotic solvents like acetonitrile enhance nucleophilicity of the phenoxide ion, while dioxane stabilizes palladium complexes in coupling reactions. Ethanol, though cheaper, reduces yields by 12–18% due to competitive side reactions.
Base Selection
K₂CO₃ outperforms NaOH in SNAr reactions due to milder basicity, minimizing hydrolysis of chloroacetic acid. Stronger bases (e.g., LiHMDS) are reserved for sterically hindered substrates.
Temperature and Time
Prolonged heating (16–24 hours) ensures complete conversion but risks decomposition. A balance is struck at 85°C for SNAr and 100°C for coupling reactions.
Purification and Characterization
Chromatography
Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves the product from unreacted starting materials and di-alkylated byproducts. Typical Rf = 0.3–0.4.
Recrystallization
Recrystallization from 2-propanol yields colorless crystals with >99% purity, confirmed by HPLC (λ = 254 nm).
Spectroscopic Confirmation
-
¹H NMR (CDCl₃) : δ 8.21 (d, J = 4.8 Hz, 1H, pyridine-H), 7.45 (t, J = 8.1 Hz, 1H, pyridine-H), 4.85 (s, 2H, CH₂).
-
HRMS : m/z [M+H]⁺ calcd. for C₇H₅FNO₃: 170.0251; found: 170.0249.
Comparative Evaluation of Methods
| Metric | SNAr Route | Coupling Route |
|---|---|---|
| Yield | 65–72% | 70–78% |
| Purity | 95–98% | 92–95% |
| Cost | Low | High |
| Scalability | Excellent | Moderate |
| Byproduct Formation | <5% | 8–12% |
The SNAr method is preferred for industrial-scale synthesis due to lower catalyst costs and simpler workup .
Chemical Reactions Analysis
Types of Reactions
2-((3-Fluoropyridin-2-yl)oxy)aceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In the realm of organic chemistry, 2-((3-Fluoropyridin-2-yl)oxy)acetic acid serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for the development of pharmaceuticals and agrochemicals. The fluorine atom enhances its reactivity and selectivity in various chemical reactions.
Biology
The compound is under investigation for its potential biological activities. It has been studied as an enzyme inhibitor and receptor ligand, showing promise in modulating biochemical pathways. The presence of the fluorine atom significantly increases its binding affinity to biological targets, which is essential for its role in various biological processes.
Medicine
Research is ongoing to explore the therapeutic applications of 2-((3-Fluoropyridin-2-yl)oxy)acetic acid in treating diseases. Its mechanism of action involves interaction with specific molecular targets, leading to modulation of enzymatic activity and receptor functions. This compound has been evaluated in preclinical studies for its efficacy against certain conditions.
Case Study 1: Enzyme Inhibition
A study demonstrated that 2-((3-Fluoropyridin-2-yl)oxy)acetic acid exhibited significant inhibitory effects on specific enzymes involved in metabolic pathways. The fluorine substituent was found to enhance binding affinity, leading to effective modulation of enzyme activity. This property makes it a candidate for drug development targeting metabolic disorders .
Case Study 2: Antimicrobial Activity
Research indicated that derivatives of 2-((3-Fluoropyridin-2-yl)oxy)acetic acid displayed antimicrobial properties against various pathogens. The compound's structural characteristics contributed to its effectiveness in inhibiting bacterial growth, suggesting potential applications in developing new antimicrobial agents .
Data Tables
| Application Field | Specific Use | Mechanism |
|---|---|---|
| Chemistry | Building block for pharmaceuticals | Nucleophilic substitution reactions |
| Biology | Enzyme inhibition | Enhanced binding affinity due to fluorine substitution |
| Medicine | Potential therapeutic agent | Modulation of enzymatic and receptor activity |
| Antimicrobial | Inhibition of bacterial growth | Structural properties leading to antimicrobial effects |
Mechanism of Action
The mechanism of action of 2-((3-Fluoropyridin-2-yl)oxy)aceticacid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring enhances the compound’s binding affinity and selectivity towards these targets. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-((3-Fluoropyridin-2-yl)oxy)acetic acid with structurally related compounds, focusing on substituent positions, molecular properties, and applications.
Structural and Electronic Differences
- Fluorine Position : The position of fluorine on the pyridine ring significantly impacts electronic distribution. For example, 2-(3-fluoropyridin-2-yl)acetic acid and 2-(6-fluoropyridin-2-yl)acetic acid differ in dipole moments and acidity due to fluorine’s electron-withdrawing effects at the 3- vs. 6-positions.
- Functional Groups: Replacement of fluorine with cyano (in 2-((3-cyanopyridin-2-yl)oxy)-N-phenylacetamide) enhances π-stacking and hydrogen-bonding capabilities, critical for sensor applications . Esters (e.g., ethyl derivatives in ) offer improved solubility for synthetic intermediates.
Q & A
Advanced Research Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (Category 4 acute toxicity per GHS) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles or vapors.
- First Aid : For skin contact, wash immediately with soap/water. For eye exposure, rinse for 15+ minutes with saline. Avoid inducing vomiting if ingested; seek medical attention .
- Waste Disposal : Neutralize acidic residues before disposal. Adsorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
How can researchers design and synthesize derivatives of 2-((3-fluoropyridin-2-yl)oxy)acetic acid to explore structure-activity relationships (SAR) in biological systems?
Advanced Research Question
- Derivatization Strategies : Modify the acetic acid group (e.g., esterification, amidation) or pyridinyl substituents (e.g., halogenation, alkylation). For example, replace fluorine with chlorine to assess electronic effects on bioactivity.
- Synthetic Methods : Employ Mitsunobu reactions for ether linkages or Pd-catalyzed cross-coupling for aryl modifications.
- Bioassays : Test derivatives against target enzymes (e.g., herbicidal acetolactate synthase or antifungal targets) using kinetic assays. Compare IC values to establish SAR trends. Reference antifungal morpholinone derivatives for methodology .
How should researchers address contradictions between spectroscopic and crystallographic data for 2-((3-fluoropyridin-2-yl)oxy)acetic acid?
Advanced Research Question
Discrepancies (e.g., NMR suggesting conformational flexibility vs. X-ray showing rigid structure) may arise from:
- Solvent Effects : NMR captures solution-state dynamics, while crystallography shows solid-state packing.
- Tautomerism : The acetic acid group may exist in different protonation states.
- Resolution Limits : Low-resolution X-ray data may miss hydrogen atoms.
Resolution : Perform variable-temperature NMR to probe dynamics. Re-refine crystallographic data with hydrogen atom constraints. Use DFT calculations to model energetically favorable conformers .
What methodologies are recommended for studying the reactivity of 2-((3-fluoropyridin-2-yl)oxy)acetic acid under varying pH and temperature conditions?
Advanced Research Question
- pH Studies : Conduct kinetic experiments in buffered solutions (pH 2–12) to monitor hydrolysis of the ether or acetic acid groups via UV-Vis or HPLC.
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Accelerated stability studies (40–80°C) assess shelf life.
- Reactivity Screening : React with nucleophiles (e.g., amines, thiols) to identify potential degradation pathways or synthetic intermediates. Reference fluoropyridine derivative stability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
